Sub-Nanomolar Cytotoxicity Against Human Leukemia and Renal Cancer Cell Lines
Kibdelone C exhibits exceptionally potent cytotoxicity, with a GI50 of less than 1 nM against human SR leukemia and SN12C renal carcinoma cell lines. This potency is comparable to or exceeds that of other kibdelone family members, such as Kibdelone A (GI50 of 1.2 nM against SR cells), and is many orders of magnitude greater than structurally simplified analogues [1].
| Evidence Dimension | Cytotoxicity (Growth Inhibition, GI50) |
|---|---|
| Target Compound Data | < 1 nM (SR leukemia) and < 1 nM (SN12C renal carcinoma) |
| Comparator Or Baseline | Kibdelone A: GI50 of 1.2 nM (SR leukemia); ABCD ring fragments: mean GI50 values ~4.5 µM |
| Quantified Difference | Kibdelone C is >4,500-fold more potent than the ABCD ring fragments |
| Conditions | NCI 60-cell panel, human SR leukemia and SN12C renal carcinoma cell lines |
Why This Matters
Demonstrates that Kibdelone C has one of the highest reported potencies in this class, justifying its selection as a lead compound or reference standard for high-sensitivity anticancer assays.
- [1] Ratnayake, R.; Lacey, E.; Tennant, S.; Gill, J. H.; Capon, R. J. Kibdelones: Novel Anticancer Polyketides from a Rare Australian Actinomycete. Chem. Eur. J. 2007, 13 (5), 1610–1619. View Source
